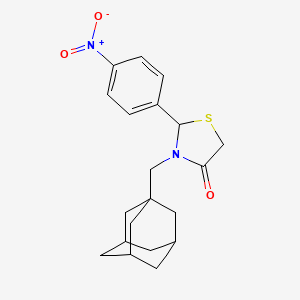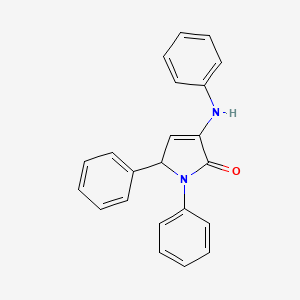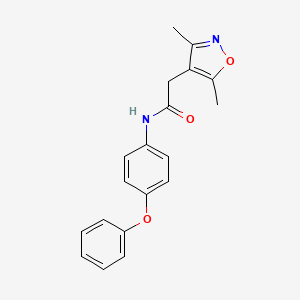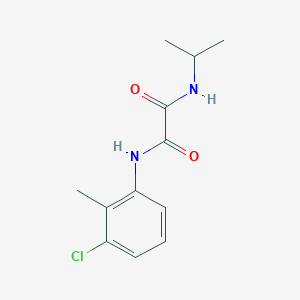
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one, also known as Azone, is a thiazolidine derivative that has been widely studied for its potential applications in the pharmaceutical industry. Azone has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.
Aplicaciones Científicas De Investigación
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has also been shown to have antitumor effects, making it a potential candidate for the treatment of cancer.
Mecanismo De Acción
The exact mechanism of action of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. For example, 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related disorders. 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has also been found to have antibacterial and antifungal effects, suggesting that it may have potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been found to have low toxicity and good biocompatibility, making it a safe candidate for use in pharmaceutical applications. However, one of the limitations of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is its poor solubility in water, which can make it difficult to administer in certain formulations.
Direcciones Futuras
There are several potential future directions for research on 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one. Additionally, there is a need for further studies to elucidate the mechanism of action of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one and to identify its molecular targets. Finally, there is potential for 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one to be used in combination with other drugs to enhance its pharmacological effects and reduce any potential side effects.
Métodos De Síntesis
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can be synthesized through a simple and efficient method that involves the reaction of 1-adamantylmethylamine with 4-nitrobenzoyl chloride, followed by the addition of thiourea and acetic acid. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Propiedades
IUPAC Name |
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-18-11-26-19(16-1-3-17(4-2-16)22(24)25)21(18)12-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15,19H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLDEBMJVPZXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C(SCC4=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5193520.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5193529.png)


![2-methoxy-5-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193550.png)
![N-benzyl-1-[2-(diethylamino)-2-oxoethyl]-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193551.png)
![6-({[4-(3-methylphenoxy)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5193559.png)
![ethyl 4-({[(2-hydroxy-2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5193566.png)

![2-{[4-(2,3-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5193573.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5193580.png)

![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)
![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)